molecular formula C9H7BrF2O2 B1409807 Ethyl 2-bromo-4,6-difluorobenzoate CAS No. 1807243-91-9

Ethyl 2-bromo-4,6-difluorobenzoate

Cat. No.: B1409807
CAS No.: 1807243-91-9
M. Wt: 265.05 g/mol
InChI Key: FKRBENKRKPIYFR-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4,6-difluorobenzoate is an organic compound with the molecular formula C9H7BrF2O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 4, and 6 on the benzene ring are replaced by bromine and fluorine atoms, respectively. This compound is often used in organic synthesis and various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-4,6-difluorobenzoate can be synthesized through several methods. One common approach involves the bromination of 2,6-difluorobenzoic acid followed by esterification with ethanol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron or aluminum bromide. The esterification process involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-4,6-difluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-bromo-4,6-difluorobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 2-bromo-4,6-difluorobenzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms on the benzene ring enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-bromo-4-fluorobenzoate
  • Ethyl 2-bromo-6-fluorobenzoate
  • Ethyl 2-chloro-4,6-difluorobenzoate

Uniqueness

Ethyl 2-bromo-4,6-difluorobenzoate is unique due to the presence of both bromine and fluorine atoms on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

ethyl 2-bromo-4,6-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c1-2-14-9(13)8-6(10)3-5(11)4-7(8)12/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRBENKRKPIYFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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